(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
CAS No.: 253863-34-2
Cat. No.: VC7593053
Molecular Formula: C40H46N6O12
Molecular Weight: 802.838
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253863-34-2 |
|---|---|
| Molecular Formula | C40H46N6O12 |
| Molecular Weight | 802.838 |
| IUPAC Name | (4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |
| Standard InChI | InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47)/t27-,33+,34+/m1/s1 |
| Standard InChI Key | DJNOQTZEJIRSLZ-KUSJRIKGSA-N |
| SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C |
Introduction
Chemical Identity and Structural Analysis
The compound, with the IUPAC name [4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, has a molecular formula of and a molecular weight of 802.8 g/mol. Its structure integrates three key elements:
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A 4-nitrophenyl carbonate group that facilitates hydrolysis under basic conditions .
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A tetrapeptide backbone (D-Ala-Phe-Lys) with allyloxycarbonyl (Aloc) protecting groups on the lysine and alanine residues, ensuring orthogonality during synthesis.
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A para-aminobenzyl (PAB) spacer linked to a self-immolative p-nitrophenyl carbonate, enabling controlled drug release.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 802.8 g/mol |
| IUPAC Name | [4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| CAS Number | VC15888547 |
Synthesis and Characterization
The synthesis employs solid-phase peptide synthesis (SPPS), a method renowned for its efficiency in constructing complex peptide sequences. Key steps include:
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Sequential coupling of Aloc-protected amino acids (D-Ala, Phe, Lys(Aloc)) onto a resin-bound PAB-PNP carbonate.
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Activation of the carbonate group using 4-nitrophenyl chloroformate, which introduces the base-labile leaving group .
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Final cleavage and purification via reverse-phase HPLC, yielding >95% purity.
Critical reaction conditions involve anhydrous dimethylformamide (DMF) as the solvent and diisopropylethylamine (DIPEA) as the base to maintain a pH conducive to acylation. The Aloc groups are retained to prevent premature hydrolysis during synthesis, ensuring compatibility with subsequent bioconjugation steps.
Mechanism of Action in Antibody-Drug Conjugates
In ADCs, this compound functions as a protease-cleavable linker, bridging monoclonal antibodies (mAbs) and cytotoxic payloads. The mechanism involves:
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Antibody-antigen binding: The ADC localizes to cancer cells expressing the target antigen.
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Internalization and lysosomal trafficking: The ADC is endocytosed and transported to lysosomes.
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Proteolytic cleavage: Lysosomal proteases (e.g., cathepsin B) hydrolyze the peptide backbone, releasing the PAB-PNP carbonate intermediate.
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Self-immolation: The 4-nitrophenyl carbonate undergoes rapid hydrolysis in the lysosome’s slightly acidic environment (pH 4.5–5.0), releasing the free drug .
Table 2: Hydrolysis Kinetics of 4-Nitrophenyl Carbonates
| pH | Hydrolysis Rate (s) |
|---|---|
| 7.4 | |
| 8.0 | |
| 10.0 |
Data adapted from spectrophotometric studies demonstrate that hydrolysis accelerates exponentially above pH 8, aligning with the lysosomal environment’s requirements for controlled drug release.
Hydrolysis Kinetics and Stability
The 4-nitrophenyl carbonate group’s hydrolysis is both pH- and temperature-dependent. Comparative studies with carbamates reveal:
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Carbonates hydrolyze 5–10× faster than carbamates at pH 10 due to the lower electron density at the carbonyl carbon .
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Stability in acidic conditions: Both carbonates and carbamates remain intact at pH < 7, making them suitable for systemic circulation where plasma pH is 7.4 .
Figure 1: pH-Dependent Hydrolysis
Where for carbonates and for carbamates, indicating a steeper pH dependence for carbonates .
Comparative Analysis with Other Linkers
Table 3: Linker Comparison
| Linker Type | Cleavage Trigger | Release Rate (t) |
|---|---|---|
| 4-Nitrophenyl Carbonate | Protease + pH | 2–4 hours |
| Valine-Citrulline | Protease | 12–24 hours |
| Hydrazone | pH | Days |
This compound’s dual protease/pH-sensitive design offers faster payload release compared to traditional linkers, enhancing cytotoxicity against rapidly dividing cancer cells.
Future Directions and Research Applications
Ongoing research explores:
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Orthogonal protection strategies: Integrating photo-labile groups for spatiotemporal control over drug release.
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Combinatorial therapy: Co-conjugating immunomodulators with chemotherapeutics to synergize anti-tumor responses.
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Improved pharmacokinetics: Modulating the peptide sequence to tune protease specificity and reduce off-target cleavage .
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